molecular formula C14H19N3O2S B359458 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide CAS No. 890598-20-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide

Cat. No. B359458
CAS RN: 890598-20-6
M. Wt: 293.39g/mol
InChI Key: HCYOBLOKOFDHJH-UHFFFAOYSA-N
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Description

Pyrazole-based compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary. For example, N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine, a pyrazole-based compound, is a white solid with a melting point of 112–116 °C .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial activities . In a study, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial agents .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This indicates that these compounds could be used in the development of antimalarial drugs .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that these compounds could be used in the development of drugs targeting specific proteins .

Antibacterial Activity

Pyrazole-bearing compounds are also known for their antibacterial properties . This suggests that these compounds could be used in the development of antibacterial drugs .

Anti-inflammatory Activity

These compounds are also known for their anti-inflammatory properties . This suggests that these compounds could be used in the development of anti-inflammatory drugs .

Anticancer Activity

Pyrazole-bearing compounds are also known for their anticancer properties . This suggests that these compounds could be used in the development of anticancer drugs .

Safety and Hazards

The safety and hazards of pyrazole-based compounds can vary depending on their specific structures. For example, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazole-based compounds have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent, as well as an agent for the formation of metal organic frameworks . Therefore, the future directions of pyrazole-based compounds could involve further developments in these areas.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYOBLOKOFDHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332990
Record name N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide

CAS RN

890598-20-6
Record name N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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